Xylenol orange

Description

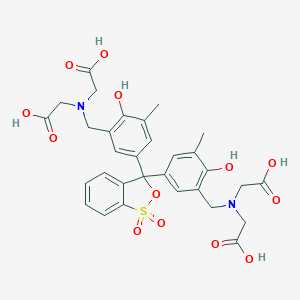

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHVTYKPFFVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061819 | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-35-4 | |

| Record name | Xylenol Orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenol orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylenol orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylenol orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLENOL ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xylenol Orange: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and analytical applications of Xylenol Orange, a vital metallochromic indicator and spectrophotometric reagent.

Core Chemical Information

This compound is a complex organic dye of the triphenylmethane class, widely recognized for its utility as a sensitive indicator for metal titrations and as a chromogenic agent in spectrophotometry. It is most commonly utilized in its tetrasodium salt form, which exhibits good solubility in aqueous solutions.[1]

1.1. Chemical Structure and Formula

The functionality of this compound as a metal chelator is attributed to the presence of iminodiacetic acid groups attached to a cresolsulfonphthalein framework. This intricate structure allows for the formation of distinctly colored complexes with a variety of metal ions.

1.2. Physicochemical Properties

The essential physicochemical properties of this compound are summarized in the table below, providing key data for its application in experimental settings.

| Property | Value | References |

| Molar Mass (Acid Form) | 672.66 g/mol | [1][2][7] |

| Molar Mass (Tetrasodium Salt) | 760.58 - 760.6 g/mol | [3][4][8] |

| Melting Point | 195 °C (decomposes) | [1][8] |

| Solubility in Water | 200 mg/mL | [1] |

| pKa Values | pK₂: 2.58, pK₃: 3.23, pK₄: 6.37, pK₅: 10.46, pK₆: 12.28 (at 25°C) | |

| Absorption Maxima (λmax) | 440 nm & 570 nm (excitation); 575 - 585 nm (in 0.1N NaOH) | [1][6][9] |

| Emission Maximum | 610 nm | [1] |

Experimental Protocols

This compound is a versatile tool in analytical chemistry, with established protocols for both titrimetric and spectrophotometric analyses.

2.1. Complexometric Titration of Metal Ions

This compound is a preferred indicator for the direct ethylenediaminetetraacetic acid (EDTA) titration of numerous metal ions in acidic media (pH 2-6).[10] The endpoint is characterized by a sharp and clear color transition from the reddish-violet of the metal-indicator complex to the yellow of the free indicator.[10]

Detailed Protocol for the Titration of Zinc:

-

Sample Preparation: An accurately weighed sample containing zinc is dissolved in water, with minimal addition of acetic acid if required for dissolution. The resulting solution is then diluted to approximately 50 mL.

-

Indicator Addition: About 50 mg of a this compound indicator mixture is introduced into the sample solution.

-

Buffering: Methenamine (approximately 5 g) is added to buffer the solution, which should result in a pink-violet coloration.[10]

-

Titration: The solution is titrated against a standardized 0.05 M disodium EDTA solution.

-

Endpoint Determination: The titration is complete upon the color change from a deep violet to a distinct yellow.[10]

2.2. Spectrophotometric Determination of Metals

The strong color formation of this compound upon complexation with metal ions allows for their quantitative determination via spectrophotometry. This method has been successfully applied to the analysis of metals such as aluminum, bismuth, and zirconium.[10][11][12]

Detailed Protocol for the Spectrophotometric Determination of Aluminum:

-

Preparation of Calibration Standards: A series of aluminum standard solutions, with concentrations spanning from 0.0432 to 0.864 mg/L, are prepared. To a 25-mL volumetric flask containing a standard solution, 1.5 mL of a 1.58 x 10⁻³ M this compound solution is added, and the flask is brought to volume with a potassium hydrogen phthalate (KHP) buffer at pH 3.0.[12]

-

Sample Preparation: The unknown sample is treated in the same manner as the calibration standards.

-

Absorbance Measurement: The absorbance of each standard and the unknown sample is measured at the wavelength of maximum absorbance (λmax) of the aluminum-Xylenol Orange complex, which is 550 nm, using a reagent blank as a reference.[12]

-

Concentration Determination: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of aluminum in the unknown sample is then determined from this curve.

Mandatory Visualizations

3.1. Chemical Structure of this compound

Caption: Chemical structure of this compound (acid form).

3.2. Logical Workflow for Complexometric Titration

Caption: Logical workflow for metal ion determination via complexometric titration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound tetrasodium salt – DRM CHEM [drm-chem.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. 3618-43-7 CAS | this compound | Complexometric Indicators | Article No. 06507 [lobachemie.com]

- 7. This compound CAS#: 1611-35-4 [m.chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. digicollections.net [digicollections.net]

- 11. A study of this compound and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Purification of Xylenol Orange

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange is a widely utilized metallochromic indicator and chelating agent in analytical chemistry and various research applications. Its primary function lies in the complexometric titration of metal ions, where it exhibits a distinct color change from red in the presence of metal ions to yellow at the endpoint.[1] Despite its broad utility, commercial preparations of this compound have historically been plagued by significant impurities, sometimes containing as little as 20% of the active compound.[1] The primary impurities include semi-xylenol orange and unreacted iminodiacetic acid.[1] Achieving high purity, often exceeding 90%, is crucial for accurate and reproducible experimental results, necessitating robust synthesis and purification protocols.[1] This technical guide provides a comprehensive overview of the synthesis of this compound via the Mannich condensation reaction and details purification methodologies to obtain a high-purity product.

Synthesis of this compound: The Mannich Reaction

The synthesis of this compound is achieved through a Mannich condensation reaction, a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific synthesis, o-cresolsulfonphthalein (Cresol Red) serves as the phenolic starting material, which undergoes aminomethylation with iminodiacetic acid and formaldehyde.

Synthesis Pathway

The synthesis proceeds in a stepwise manner, as illustrated in the diagram below.

Caption: Synthesis of this compound via Mannich Condensation.

Experimental Protocol: Synthesis of a this compound Derivative

Materials:

-

Alkyne-functionalized cresol red derivative (1.0 eq.)

-

Iminodiacetic acid (4.0 eq.)

-

Sodium acetate

-

Formaldehyde (37% aqueous solution, 6.0 eq.)

-

Glacial acetic acid

Procedure:

-

Combine the alkyne-functionalized cresol red derivative, iminodiacetic acid, sodium acetate, and formaldehyde in glacial acetic acid.

-

Heat the reaction mixture at 65°C for 16 hours.

-

Remove approximately half of the solvent volume under reduced pressure.

-

Cool the residue and precipitate the product by adding ethanol.

-

Collect the precipitate by filtration and wash it with ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Air-dry the solid.

-

Dissolve the solid in a minimal amount of water.

-

Add a saturated sodium acetate solution followed by a large excess of ethanol to precipitate the product.

-

Allow the mixture to stand for 2 hours, then decant the red liquid.

-

The remaining residue is the crude product.

This procedure for a derivative highlights the key reagents and conditions typical for the Mannich condensation in this context. The total yield for this specific synthesis is reported to be approximately 50%.[2]

Purification of this compound

The crude product from the synthesis is a mixture containing this compound (XO), semi-xylenol orange (SXO), unreacted starting materials, and other byproducts. A multi-step purification process is necessary to isolate high-purity this compound.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Caption: General Purification Workflow for this compound.

Experimental Protocols

1. Column Chromatography

Column chromatography is a crucial step to separate this compound from the major impurity, semi-xylenol orange. Both silica gel and cellulose have been reported as effective stationary phases.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: A mixture of ethyl acetate and methanol (e.g., 85:15 v/v) is a common mobile phase.[2]

-

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the solvent mixture, collecting fractions.

-

Monitor the fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry, to identify the fractions containing pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

-

Cellulose Column Chromatography:

-

While specific procedural details are limited in the readily available literature, cellulose column chromatography is a documented method for the separation of this compound and semi-xylenol orange. This technique, often followed by ion exchange, can effectively resolve the two closely related compounds.

-

2. Recrystallization

Recrystallization is a final purification step to obtain highly pure, crystalline this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Solvent System: Aqueous ethanol is a commonly used solvent system for the recrystallization of polar organic compounds like this compound.

-

General Procedure:

-

Dissolve the partially purified this compound from column chromatography in a minimal amount of hot aqueous ethanol.

-

If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Reaction Type | Mannich Condensation | |

| Starting Materials | o-Cresolsulfonphthalein, Iminodiacetic Acid, Formaldehyde | |

| Typical Total Yield (for derivative) | ~50% | [2] |

| Purification | ||

| Primary Impurities | Semi-xylenol orange, Iminodiacetic acid | [1] |

| Purification Methods | Column Chromatography (Silica Gel, Cellulose), Recrystallization | [2] |

| Achievable Purity | >90% | [1] |

| Physicochemical Properties | ||

| Molar Mass | 672.66 g/mol | |

| Appearance | Dark red to brownish powder | |

| Solubility | Soluble in water | |

| Excitation Maxima | 440 nm & 570 nm | [1] |

| Emission Maximum | 610 nm | [1] |

Conclusion

The synthesis and purification of this compound require careful execution of the Mannich condensation reaction followed by a meticulous multi-step purification process. While commercial preparations can be of variable quality, the implementation of column chromatography and recrystallization allows for the isolation of high-purity this compound, which is essential for its reliable performance as a metallochromic indicator and chelating agent in sensitive analytical and research applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and purify this compound for their specific needs.

References

Xylenol Orange: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Xylenol Orange, a versatile chemical compound widely utilized in scientific research and drug development. This document furnishes researchers, scientists, and drug development professionals with essential technical data, experimental applications, and procedural insights.

Core Chemical and Physical Properties

This compound is a complex organic dye, notable for its function as a sensitive indicator for metal ions and pH levels. It is most commonly available as its tetrasodium salt. The fundamental properties of this compound are summarized below.

| Property | Value (this compound Tetrasodium Salt) | Value (this compound, Acid Form) |

| CAS Number | 3618-43-7[1][2] | 1611-35-4[3] |

| Molecular Weight | 760.58 g/mol [2] | 672.66 g/mol [4] |

| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S[1] | C₃₁H₃₂N₂O₁₃S[3] |

| Appearance | Very dark brown to very dark red powder or crystals | Brown powder[1] |

| Melting Point | ~195 °C (decomposes)[2] | 222 °C[3] |

| Maximum Absorption (λmax) | 580 nm | Not specified |

Applications in Research and Development

This compound is a valuable tool in analytical chemistry with two primary functions:

-

Metallochromic Indicator: It forms colored complexes with a variety of metal ions. This property is extensively used in complexometric titrations to determine the concentration of metals such as aluminum, bismuth, calcium, lead, and zinc.[5] The endpoint of the titration is signaled by a distinct color change, for instance, from pink-violet to yellow.[5] A notable application is in the determination of thorium by direct titration with EDTA.[6][7]

-

pH Indicator: this compound exhibits a color change from red to yellow over a pH range of approximately 2.9 to 4.0, making it a useful indicator for acid-base titrations within this specific range.[8]

Key Experimental Protocols

Complexometric Titration of Metal Ions

This method is employed for the quantitative determination of various metal ions in a solution.

Methodology:

-

Sample Preparation: Dissolve the substance containing the metal ion in an appropriate solvent, typically water, and acidify as required by the specific monograph.[5]

-

Indicator Addition: Add a small amount (e.g., 50 mg) of this compound indicator mixture.[5]

-

Buffering: Adjust the pH of the solution using a suitable buffer, such as methenamine, to achieve the optimal pH for the metal-indicator complex formation, often indicated by a color change to pink-violet or red.[5]

-

Titration: Slowly titrate the solution with a standardized solution of a chelating agent, most commonly disodium edetate (EDTA).[5]

-

Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from the metal-indicator complex color (e.g., pink-violet) to the color of the free indicator (e.g., yellow), indicating that all the metal ions have been complexed by the titrant.[5]

Ferrous Oxidation-Xylenol Orange (FOX) Assay

The FOX assay is a sensitive colorimetric method for the detection and quantification of hydroperoxides. The principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides present in the sample. The resulting ferric ions then form a stable, colored complex with this compound.[9][10][11]

Methodology:

-

Reagent Preparation: Prepare a fresh FOX reagent containing ferrous sulfate, this compound tetrasodium salt, and perchloric acid in a methanol/water mixture.[9][12] A typical composition includes 2.0 mM ferrous sulfate, 0.29 mM this compound, and 440 mM perchloric acid in a 9:1 methanol/water solution.[9][12]

-

Assay Procedure:

-

Measurement: Measure the absorbance of the resulting ferric-xylenol orange complex at a wavelength between 550 nm and 580 nm using a spectrophotometer.[9][10]

-

Quantification: The concentration of hydroperoxides in the sample is determined by comparing the absorbance to a standard curve prepared using known concentrations of a hydroperoxide standard, such as cumene hydroperoxide.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the Ferrous Oxidation-Xylenol Orange (FOX) assay.

Caption: Workflow of the Ferrous Oxidation-Xylenol Orange (FOX) Assay.

References

- 1. 3618-43-7 CAS | this compound | Complexometric Indicators | Article No. 06507 [lobachemie.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | CAS#:1611-35-4 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. digicollections.net [digicollections.net]

- 6. APPLICATION OF this compound INDICATOR IN THE COMPLEXOMETRIC TITRATION OF THORIUM (Technical Report) | OSTI.GOV [osti.gov]

- 7. Application of this compound Indicator in the Complexometric Titration of Thorium - UNT Digital Library [digital.library.unt.edu]

- 8. nbinno.com [nbinno.com]

- 9. Versatile ferrous oxidation–this compound assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A this compound-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]

An In-depth Technical Guide to the Absorption Spectrum of Xylenol Orange Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange tetrasodium salt is a versatile organic reagent widely employed in scientific research and industrial applications. Its primary utility lies in its function as a metal indicator in complexometric titrations and as a colorimetric reagent for the spectrophotometric determination of various metal ions. The compound's distinct color change upon chelation with metal ions is directly related to alterations in its absorption spectrum, making a thorough understanding of these spectral properties crucial for its effective application. This guide provides a comprehensive overview of the absorption characteristics of this compound tetrasodium salt, detailed experimental protocols for its analysis, and a summary of its spectral behavior in the presence of different metal ions.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₂₈N₂Na₄O₁₃S | [1][2] |

| Molar Mass | 760.58 g/mol | [1][3] |

| Appearance | Very dark brown to very dark red powder or crystals | [1][4] |

| Melting Point | 195 °C (decomposes) | [1][3] |

| Solubility | Soluble in water | [4][5] |

| pH (10 g/L in H₂O at 20°C) | 8.1 | [3] |

Absorption Spectrum of Free this compound Tetrasodium Salt

The absorption spectrum of this compound tetrasodium salt is highly dependent on the pH of the solution. In its free, uncomplexed form, the dye exhibits different colors and, consequently, different absorption maxima (λmax) under acidic and alkaline conditions.

| Condition | λmax (nm) | Observed Color |

| Acidic Medium (pH < 6.3) | ~440 | Yellow |

| Alkaline Medium (0.1 M NaOH) | 575 - 585 | Red-purple |

Data compiled from multiple sources[2][3][5][6][7][8][9].

In acidic solutions, this compound appears yellow. As the pH increases, deprotonation of the molecule leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, resulting in a red-purple color in alkaline solutions.

Experimental Protocol: Determination of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of this compound tetrasodium salt using a UV-Vis spectrophotometer.

4.1. Materials and Reagents

-

This compound tetrasodium salt (ACS reagent grade)

-

Distilled or deionized water

-

Sodium hydroxide (NaOH) pellets or a standardized 0.1 M solution

-

Hydrochloric acid (HCl), concentrated or a standardized solution

-

Volumetric flasks (100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

4.2. Preparation of Stock Solution (0.1% w/v)

-

Accurately weigh 0.1 g of this compound tetrasodium salt.[4]

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water and swirl to dissolve the solid completely.[4]

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[4]

-

If necessary, filter the solution to remove any particulate matter.[4]

4.3. Spectrophotometric Measurement

-

Blank Preparation: Fill a quartz cuvette with the same solvent used to prepare the sample (e.g., distilled water, 0.1 M NaOH, or a specific buffer).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range for scanning (e.g., 350-700 nm).

-

Blank Measurement: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Preparation for Analysis:

-

For Alkaline Spectrum: Dilute the stock solution in 0.1 M NaOH to achieve an absorbance in the optimal range of the instrument (typically 0.2-0.8). A common concentration is 0.01 g/L.[3]

-

For Acidic Spectrum: Dilute the stock solution in a suitable acidic buffer (e.g., pH 5.5 acetate buffer) to an appropriate concentration.[7]

-

-

Sample Measurement: Rinse a clean cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of the sample. The peak wavelength in the resulting spectrum corresponds to the λmax.

Effect of Metal Ion Chelation on the Absorption Spectrum

This compound tetrasodium salt is a highly effective chelating agent, forming stable, colored complexes with a variety of metal ions. This chelation results in a significant shift in the absorption spectrum, a property that is exploited for the quantitative determination of these metals. The formation of the metal-dye complex typically leads to a new, distinct absorption band at a longer wavelength compared to the free dye in acidic solution.

| Metal Ion | Condition | λmax of Complex (nm) | Color of Complex |

| Fe³⁺ | Acidic solution | ~585 | Red |

| Pb²⁺ | pH 5.5 | 575 | Red |

| Zn²⁺ | pH 5.5 | ~570 (endpoint) | Purple |

| Nb⁵⁺ | Hydrochloric acid medium | 520 - 530 | Orange-red |

Data compiled from multiple sources[6][7][10].

The interaction between this compound and a metal ion can be visualized as a signaling pathway where the binding of the metal ion acts as a stimulus, leading to a conformational change in the dye molecule and a subsequent change in its light-absorbing properties.

Caption: Chelation of a metal ion by this compound and its spectrophotometric detection.

Molar Absorptivity

The molar absorption coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For this compound, this value has been determined under specific conditions.

| Wavelength (nm) | pH | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 580 | 10.0 | 3.12 x 10⁴ |

Data from Talanta, 1974[11].

Conclusion

The absorption spectrum of this compound tetrasodium salt is a fundamental property that underpins its widespread use as a metal indicator and colorimetric reagent. The distinct and predictable shifts in its absorption maximum upon changes in pH and chelation with metal ions allow for sensitive and accurate quantitative analyses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile compound in their work. A clear understanding of these spectral characteristics is paramount for the development of robust and reliable analytical methods.

References

- 1. キシレノールオレンジ 四ナトリウム塩 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound tetrasodium salt – DRM CHEM [drm-chem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 5. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 6. gspchem.com [gspchem.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, tetrasodium salt, indicator for metal titration, ACS, 3’,3'-Bis[bis(carboxymethyl)-aminoethyl] cresol sulfone phtrane sodium salt - Scharlab [scharlab.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Absorption characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromatic Dance of Chelation: A Technical Guide to the Color Change Mechanism of Xylenol Orange

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange, a sulfonphthalein dye, is a highly versatile and widely utilized metallochromic and pH indicator in analytical chemistry and beyond. Its pronounced color changes in response to varying pH levels and the presence of metal ions make it an invaluable tool in complexometric titrations, spectrophotometric analysis, and as a chromogenic agent in various assays. This technical guide delves into the intricate mechanisms governing the vibrant color transitions of this compound, providing a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Molecular Framework: Structure of this compound

This compound, systematically named 3,3'-bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, possesses a complex organic structure that is fundamental to its indicator properties. The molecule features a central sulfonphthalein core, which is a known chromophore, flanked by two cresol rings. Crucially, each cresol ring is substituted with two iminodiacetate groups (-N(CH₂COOH)₂). These iminodiacetate moieties are powerful chelating agents, capable of coordinating with a wide array of metal cations.

The interplay between the extended π-electron system of the sulfonphthalein core and the protonation state of the numerous acidic functional groups (carboxylic acids, a sulfonic acid, and phenolic hydroxyls) dictates the molecule's absorption of visible light and, consequently, its color.

The Influence of pH: Protonation Equilibria and Color Transitions

This compound is a polyprotic acid, meaning it can donate multiple protons in a stepwise manner as the pH of the solution increases. Each deprotonation event alters the electronic distribution within the molecule, leading to a shift in the wavelength of maximum absorbance (λmax) and a corresponding change in the observed color. The protonation constants (pKa values) quantify the acidity of each functional group and define the pH ranges for the different colored species.

| pKa Value | Associated Functional Group(s) | Predominant Species (Simplified) | Observed Color |

| ~2.6 | Carboxylic Acid Groups | H₆XO | Yellow |

| ~6.4 | Carboxylic Acid Groups | H₄XO²⁻ | Yellow |

| ~6.5 | Phenolic Hydroxyl Group | H₃XO³⁻ | Violet |

| ~10.5 | Iminodiacetate Nitrogen Protonation | H₂XO⁴⁻ | Red-Purple |

| ~12.3 | Iminodiacetate Nitrogen Protonation | HXO⁵⁻ | Red-Purple |

Protonation Pathway of this compound

The following diagram illustrates the stepwise deprotonation of this compound and the associated color changes.

Caption: Stepwise deprotonation of this compound with increasing pH.

The initial deprotonations of the carboxylic acid groups at lower pH values do not significantly alter the core chromophore, resulting in a persistent yellow color. The critical color change from yellow to violet around pH 6.5 is attributed to the deprotonation of one of the phenolic hydroxyl groups, which extends the conjugated system of the molecule. Subsequent deprotonations at higher pH values lead to the red-purple forms.

The Metal-Indicator Interaction: Chelation and Color Change

The primary function of this compound as a metallochromic indicator lies in its ability to form stable, colored complexes with metal ions. The iminodiacetate groups, along with the phenolic oxygen and amine nitrogen atoms, act as donor atoms, effectively wrapping around a metal cation in a chelating fashion.

This coordination with a metal ion rigidifies the molecular structure and perturbs the electronic energy levels of the chromophore. This perturbation leads to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a distinct color change, most commonly to a red or red-violet hue.

The general mechanism for the color change in a complexometric titration is as follows:

-

Initial State: In the presence of metal ions (Mⁿ⁺) at an appropriate pH, this compound (XO) forms a colored metal-indicator complex (M-XO). The solution exhibits the color of this complex (e.g., red).

-

Titration: A strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is added. EDTA forms a more stable complex with the metal ions than this compound does.

-

Endpoint: Once all the free metal ions have been complexed by the EDTA, the EDTA begins to displace the metal ions from the M-XO complex.

-

Color Change: The displacement of the metal ion releases the free this compound indicator (XO) back into the solution. The solution then reverts to the color of the free indicator at that specific pH (e.g., yellow).

Complexometric Titration Workflow

Caption: The competitive binding of a metal ion between this compound and EDTA during a titration.

Quantitative Data: Stability of Metal-Xylenol Orange Complexes

The stability of the metal-indicator complex is a critical factor in its effectiveness. The stability constant (log K) provides a quantitative measure of the strength of this interaction. The stability of the M-XO complex must be sufficient to ensure a sharp color change at the endpoint, yet less stable than the metal-titrant (e.g., M-EDTA) complex to allow for the displacement of the metal ion.

| Metal Ion | log K (M-XO) | Optimal pH for Titration |

| Al³⁺ | ~1.5 (at pH 2.5-3.0) | 2.0 - 3.0 |

| Bi³⁺ | High | 1.0 - 3.0 |

| Ca²⁺ | 3.5 | ~10 |

| Co²⁺ | ~6.8 | 5.0 - 6.0 |

| Cu²⁺ | ~9.0 | 5.0 - 6.0 |

| Fe³⁺ | High | 1.0 - 2.0 |

| Mg²⁺ | 4.0 | ~10 |

| Pb²⁺ | ~7.5 | 4.0 - 6.0 |

| Th⁴⁺ | High | 2.0 - 3.5 |

| Zn²⁺ | ~6.8 | 5.0 - 6.0 |

| Zr⁴⁺ | High | < 2.0 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Spectrophotometric Determination of pKa Values

Objective: To determine the acid dissociation constants (pKa) of this compound by measuring the absorbance of the indicator in solutions of varying pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration in deionized water.

-

Sample Preparation: To a set of volumetric flasks, add a constant volume of the this compound stock solution and fill to the mark with the respective buffer solutions.

-

Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 350-700 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

-

Plot absorbance at a selected λmax versus pH. The resulting titration curve will show sigmoidal shapes corresponding to each pKa.

-

The pH at the midpoint of each transition in the curve corresponds to a pKa value.

-

Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]), where the ratio of the concentrations of the basic (In⁻) and acidic (HIn) forms can be determined from the absorbance values.

-

Workflow for pKa Determination

Caption: A streamlined workflow for the experimental determination of pKa values.

Complexometric Titration of Zinc(II) with EDTA

Objective: To determine the concentration of a Zinc(II) solution using a standardized EDTA solution and this compound as the indicator.

Methodology:

-

Sample Preparation: Pipette a known volume of the Zinc(II) solution into an Erlenmeyer flask and dilute with deionized water.

-

pH Adjustment: Add a suitable buffer solution (e.g., acetate buffer) to maintain the pH between 5.0 and 6.0.

-

Indicator Addition: Add a few drops of this compound indicator solution. The solution should turn red or red-violet.

-

Titration: Titrate the solution with a standardized EDTA solution. The endpoint is reached when the color changes sharply from red-violet to yellow.

-

Calculation: Calculate the concentration of the Zinc(II) solution based on the volume of EDTA used.

Synthesis of this compound

This compound is synthesized via a Mannich-type condensation reaction. The key starting materials are o-cresolsulfonphthalein (Cresol Red), iminodiacetic acid, and formaldehyde.

Reaction Scheme:

o-Cresolsulfonphthalein + 2 Iminodiacetic Acid + 2 Formaldehyde → this compound

The reaction involves the aminomethylation of the cresol rings of Cresol Red with formaldehyde and iminodiacetic acid.

Conclusion

The color change mechanism of this compound is a sophisticated interplay of its molecular structure, the pH of the environment, and its coordination with metal ions. The protonation and deprotonation of its multiple acidic functional groups directly influence the electronic structure of its sulfonphthalein chromophore, resulting in distinct pH-dependent colors. Furthermore, the powerful chelating iminodiacetate groups enable the formation of stable, intensely colored complexes with a wide range of metal ions. This dual functionality as both a pH and metallochromic indicator, grounded in well-defined chemical principles, secures the position of this compound as an indispensable tool in modern chemical analysis. A thorough understanding of these mechanisms is paramount for its effective application in research, quality control, and the development of new analytical methodologies.

An In-depth Technical Guide to Xylenol Orange as a Metallochromic Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xylenol Orange is a versatile organic reagent widely employed in analytical chemistry as a metallochromic and pH indicator.[1][2] Its ability to form distinctly colored complexes with a variety of metal ions makes it an invaluable tool for complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA).[3][4] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of this compound, with a focus on its relevance to research and pharmaceutical analysis.

Introduction to this compound

This compound (XO) is a triphenylmethane derivative with the chemical formula C₃₁H₃₂N₂O₁₃S.[2] Structurally, it is 3,3'-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein.[5] It is most commonly used as its tetrasodium salt, which is soluble in water but not in ethanol or ether.[6][7] Historically, the purity of commercial this compound has been a concern, with some preparations containing significant amounts of semi-xylenol orange and iminodiacetic acid; however, purities of 90% and higher are now available.[2]

The Principle of Metallochromic Indicators

Metallochromic indicators are specialized chemical dyes that change color upon binding to metal ions.[8] In complexometric titrations, these indicators are used to signal the endpoint. The core requirements for an effective metallochromic indicator are:

-

The metal-indicator complex must have a different, and clearly observable, color from the free indicator.[9]

-

The metal-indicator complex must be less stable than the metal-titrant (e.g., metal-EDTA) complex.[8][9]

-

The color change reaction must be rapid and reversible.[9]

This compound fulfills these criteria for a wide range of metal ions, making it a preferred indicator in many analytical procedures.[4][10]

Core Mechanism of Action

The functionality of this compound in a complexometric titration is governed by competitive complex formation.

Complex Formation and Color Change

-

Initial State: Before the titration begins, a small amount of this compound is added to the sample solution containing the metal ions (Mⁿ⁺). The indicator forms a stable, colored complex with the metal ions (M-XO), which is typically red, pink-violet, or reddish-purple.[2][8][9]

-

Titration: A strong chelating agent, most commonly EDTA, is gradually added to the solution. EDTA forms a highly stable complex with the free metal ions in the solution.

-

Endpoint: Once all the free metal ions have been complexed by the EDTA, the titrant begins to displace the metal ions from the less stable metal-indicator (M-XO) complex.[1][8]

-

Color Change: The release of the free indicator (XO) into the solution results in a sharp color change, signaling the equivalence point. In acidic to near-neutral conditions, the free indicator is yellow.[2][8] Therefore, the typical endpoint transition is from red/violet to a clear yellow.[11]

The overall reaction can be summarized as: M-XO (Red/Violet) + EDTA → M-EDTA + XO (Yellow)

This mechanism requires the M-EDTA complex to be significantly more stable than the M-XO complex to ensure a sharp and accurate endpoint.[9][12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. This compound Indicator 0.1% [rmreagents.com]

- 5. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 7. Page loading... [guidechem.com]

- 8. csun.edu [csun.edu]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. A study of this compound and semi-Xylenol Orange as metallochromic indicators and spectrophotometric reagents for metals [jstage.jst.go.jp]

- 11. digicollections.net [digicollections.net]

- 12. studylib.net [studylib.net]

The Principle of Xylenol Orange in Metal Ion Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Chelation and Colorimetric Response

Xylenol Orange (XO) is a versatile metallochromic indicator and colorimetric reagent widely employed in the detection and quantification of a multitude of metal ions.[1][2] Its operational principle is rooted in its ability to form stable, colored complexes with metal ions in solution.[3][4] The formation of these metal-XO complexes induces a significant shift in the visible absorption spectrum, resulting in a distinct color change that can be monitored both visually and spectrophotometrically.[5][6]

Structurally, this compound is a large organic molecule featuring multiple iminodiacetic acid groups.[4][7] These groups contain nitrogen and oxygen atoms with lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds.[8][9] This process, known as chelation, results in the formation of a stable, ring-like structure encompassing the metal ion. The electronic properties of the XO molecule are altered upon chelation, leading to a change in the wavelength of light it absorbs and, consequently, a change in its color.[5][6] The color of the uncomplexed, or free, indicator is pH-dependent, typically appearing yellow in acidic to slightly acidic conditions (below pH 6.7) and violet at higher pH values.[9] Upon complexation with a metal ion, the solution generally turns to a red or violet hue.[9][10]

The stoichiometry of the metal-XO complex can vary, with 1:1 complexes being common for many metal ions, including lanthanum and thorium.[11][12] However, other stoichiometries have also been observed.[4][6] The stability of these complexes is a critical factor in the utility of this compound as an indicator. In complexometric titrations, a chelating agent with a higher affinity for the metal ion, such as ethylenediaminetetraacetic acid (EDTA), is used as the titrant.[7][8] Initially, the metal ion forms a colored complex with the XO indicator. As EDTA is added, it progressively binds with the free metal ions. At the equivalence point, when all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ion from the weaker XO-metal complex. This releases the free XO indicator, causing a sharp color change that signals the endpoint of the titration.[7][9]

Quantitative Data Presentation

The spectrophotometric characteristics of this compound and its metal complexes are crucial for quantitative analysis. The following tables summarize key quantitative data for the detection of various metal ions using this compound.

| Metal Ion | Optimal pH | λmax of Metal-XO Complex (nm) | Color of Complex |

| Al³⁺ | 3.0 | - | - |

| Bi³⁺ | 1-2 | - | Pink-Violet |

| Fe³⁺ | 1.5 | 585 | Purple |

| La³⁺ | 6.1 | 575 | Violet |

| Pb²⁺ | 5.0 | 580 | Purple |

| Rare Earths | ~6 | 575-578 | Violet |

| Sr²⁺ | 9.5 | 570 | Violet |

| Th⁴⁺ | 5.8 | 510 | Red |

| Zn²⁺ | 5.0-6.0 | - | Red/Deep Violet |

| Zr⁴⁺ | 0.2-0.3 M HClO₄ | 531 | - |

| Metal Ion | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (ppm) |

| Fe³⁺ | 34,000 | 0.5 - 3.0 |

| La³⁺ | 32,000 | 20 - 100 |

| Ce³⁺ | 31,000 | 20 - 100 |

| Nd³⁺ | 38,000 | 20 - 100 |

| Y³⁺ | 48,000 | 20 - 100 |

| Pb²⁺ | - | 0.0 - 9.091 |

| Cu²⁺ | - | 0.0 - 2.719 |

| Ni²⁺ | - | 0.0 - 2.381 |

| Th⁴⁺ | 35,000 | 0 - 6.5 |

| Zr⁴⁺ | - | up to 2.1 |

Experimental Protocols

Spectrophotometric Determination of Iron(III)

This protocol describes the quantitative determination of iron(III) using this compound.

1. Reagents and Equipment:

-

Standard iron(III) solution (e.g., 1000 ppm)

-

This compound solution (0.05% w/v)

-

Sodium acetate buffer solution

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Water bath

2. Procedure:

-

Prepare a series of standard solutions of iron(III) with concentrations ranging from 0.5 to 3.0 ppm by diluting the stock solution.

-

To a 50 mL volumetric flask, add a known aliquot of the iron(III) standard or sample solution.

-

Add 6 mL of sodium acetate buffer solution to adjust the pH to 1.5.

-

Add 3 mL of the 0.05% this compound solution.

-

Heat the mixture in a water bath at 45°C to facilitate complex formation.

-

Cool the solution to room temperature and dilute to the 50 mL mark with deionized water.

-

Measure the absorbance of the solution at 585 nm against a reagent blank prepared in the same manner but without the iron(III) solution.[5]

-

Construct a calibration curve by plotting the absorbance versus the concentration of the iron(III) standards.

-

Determine the concentration of iron(III) in the unknown sample from the calibration curve.

Complexometric Titration of Zinc(II) with EDTA

This protocol details the determination of zinc(II) concentration via complexometric titration using this compound as an indicator.

1. Reagents and Equipment:

-

Standard EDTA solution (e.g., 0.01 M)

-

Zinc(II) solution of unknown concentration

-

This compound indicator solution

-

pH 5.5 buffer solution (e.g., acetate buffer)

-

Burette, pipette, and Erlenmeyer flasks

2. Procedure:

-

Pipette a known volume of the zinc(II) solution into an Erlenmeyer flask.

-

Add approximately 20 mL of deionized water.

-

Add about 5 mL of the pH 5.5 buffer solution.

-

Add 3 drops of the this compound indicator solution. The solution should turn red, indicating the formation of the Zn-XO complex.

-

Titrate the solution with the standard EDTA solution from the burette.

-

As the EDTA is added, it will complex with the free zinc ions.

-

The endpoint is reached when the color of the solution sharply changes from red to yellow. This indicates that all the zinc has been complexed by the EDTA, releasing the free this compound indicator.

-

Record the volume of EDTA solution used.

-

Calculate the concentration of zinc(II) in the sample using the stoichiometry of the Zn-EDTA reaction (1:1).

Mandatory Visualizations

Signaling Pathway of this compound in Complexometric Titration

Caption: Signaling pathway of this compound in a complexometric titration.

Experimental Workflow for Spectrophotometric Metal Ion Detection

Caption: General workflow for spectrophotometric metal ion detection using this compound.

Logical Relationship in Complexometric Titration

Caption: Logical relationships in a complexometric titration with this compound.

References

- 1. Spectrophotometric determination of zirconium with this compound (Technical Report) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iau.ir [journals.iau.ir]

- 4. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. par.nsf.gov [par.nsf.gov]

- 7. digicollections.net [digicollections.net]

- 8. ijpar.com [ijpar.com]

- 9. csun.edu [csun.edu]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Advent of a Metallochromic Titan: An In-depth Technical Guide to the Early Discoveries and Development of Xylenol Orange

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of analytical chemistry, the development of metallochromic indicators represents a significant leap forward in the quantification of metal ions. Among these, Xylenol Orange (XO) has established itself as a cornerstone reagent, valued for its sharp and distinct color changes upon chelation with a wide array of metal ions. This technical guide delves into the early discoveries and development of this compound, providing a comprehensive resource for researchers and professionals. We will explore its initial synthesis, the key scientific minds behind its creation, its physicochemical properties, and the foundational experimental protocols that established its use. The guide will also feature detailed visualizations to elucidate the synthesis pathway and its mechanism of action as a metal indicator.

Early Discovery and Synthesis

The journey of this compound begins in the mid-20th century, a period of burgeoning innovation in analytical chemistry. The synthesis of this vital indicator is credited to J. Körbl and R. Přibil , who first described its preparation in a 1956 publication in the Collection of Czechoslovak Chemical Communications. Their work laid the groundwork for the widespread adoption of this compound in complexometric titrations.

The synthesis of this compound is a classic example of a Mannich condensation reaction . This organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the case of this compound, the synthesis proceeds by reacting three key components:

-

Cresol Red: A sulfonephthalein dye that serves as the backbone of the this compound molecule.

-

Iminodiacetic Acid: Provides the crucial iminodiacetate groups that are responsible for the chelation of metal ions.

-

Formaldehyde: Acts as a condensing agent, facilitating the attachment of the iminodiacetate groups to the Cresol Red structure.

Historically, commercial preparations of this compound were often plagued by impurities, with semi-xylenol orange being a significant contaminant.[1] This impurity arises from the incomplete reaction, where only one of the two reactive sites on the Cresol Red molecule undergoes the Mannich condensation. The presence of semi-xylenol orange could affect the stoichiometry of metal-indicator complexes and the sharpness of the titration endpoint. Consequently, purification methods were a critical aspect of its early development and use.

Synthesis Pathway of this compound

Physicochemical Properties and Quantitative Data

This compound is a tetrasodium salt in its common commercial form and is known for its distinct color changes in response to varying pH and the presence of metal ions.[2] These properties are central to its function as an indicator. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₂N₂O₁₃S | [3] |

| Molar Mass | 672.66 g/mol | [3] |

| Appearance | Reddish-brown powder | |

| CAS Number | 1611-35-4 (acid form) | [3] |

| CAS Number | 3618-43-7 (tetrasodium salt) | [1] |

Spectral Properties

The absorption spectrum of this compound is highly dependent on the pH of the solution. This is due to the protonation and deprotonation of its various acidic and basic functional groups.

| Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| pH < 6.7 (Yellow form) | 440 | - | [4] |

| pH > 6.7 (Violet form) | 570 | - | [4] |

| Fe³⁺-XO Complex | 570 | - | [5] |

Stability Constants of Metal-Xylenol Orange Complexes

The utility of this compound as a metallochromic indicator is fundamentally linked to the stability of the complexes it forms with various metal ions. The stability constant (K) is a measure of the strength of the interaction between the metal ion and the ligand.

| Metal Ion | Log K | Reference |

| Zinc(II) | - | [6] |

| Aluminum(III) | - | [7] |

| Magnesium(II) | - | [7] |

| Calcium(II) | - | [7] |

| Strontium(II) | - | [7] |

| Barium(II) | - | [7] |

| Thorium(IV) | - | [8] |

Mechanism of Action as a Metal Indicator

The functioning of this compound as a metal indicator is based on the principle of competitive chelation. In a complexometric titration, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is used to titrate a solution containing metal ions. A small amount of this compound is added to the solution, which initially forms a colored complex with the metal ions.

As the titrant (EDTA) is added, it begins to form a more stable complex with the free metal ions. At the equivalence point, when all the free metal ions have been chelated by the EDTA, the EDTA then displaces the metal ions from the weaker this compound-metal complex. This displacement results in a sharp color change, signaling the end of the titration. The color of the free indicator is pH-dependent, typically yellow in acidic solutions and violet in more alkaline conditions.[4] The metal-XO complex is generally red or violet.

Metal Chelation by this compound

Experimental Protocols

Original Synthesis of this compound (Adapted from the principles of Mannich Condensation)

Disclaimer: The following is a generalized protocol based on the known Mannich condensation reaction for this compound. The exact details of the original 1956 protocol by Körbl and Přibil may vary.

Materials:

-

Cresol Red

-

Iminodiacetic acid

-

Formaldehyde (37% solution)

-

Glacial acetic acid

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Dissolve Cresol Red in glacial acetic acid.

-

Add a stoichiometric excess of iminodiacetic acid to the solution.

-

Slowly add formaldehyde solution to the reaction mixture while maintaining a controlled temperature.

-

The reaction mixture is stirred for several hours to allow the condensation to complete.

-

The resulting crude this compound is precipitated by adding the reaction mixture to a large volume of water.

-

The precipitate is collected by filtration and washed with water and ethanol.

-

The crude product is then purified.

Purification of this compound from Semi-Xylenol Orange

Early methods for the purification of this compound often involved column chromatography.

Materials:

-

Crude this compound

-

Cellulose powder or a suitable ion-exchange resin

-

Eluent (e.g., a buffered aqueous solution)

Procedure:

-

Prepare a column packed with the chosen stationary phase (cellulose or resin).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen eluent system. The different components (this compound, semi-xylenol orange, and unreacted starting materials) will separate based on their affinity for the stationary phase.

-

Collect the fractions and monitor the separation using techniques like thin-layer chromatography or spectrophotometry.

-

Combine the pure fractions of this compound and isolate the product by precipitation or evaporation of the solvent.

Complexometric Titration of a Metal Ion using this compound

Materials:

-

Solution of the metal ion to be analyzed

-

Standardized EDTA solution

-

This compound indicator solution (typically 0.1% w/v in water)

-

Buffer solution to maintain the appropriate pH for the titration

Procedure:

-

Pipette a known volume of the metal ion solution into a flask.

-

Add a sufficient amount of the appropriate buffer to maintain the desired pH.

-

Add a few drops of the this compound indicator solution. The solution should turn to the color of the metal-indicator complex (typically red or violet).

-

Titrate the solution with the standardized EDTA solution.

-

The endpoint is reached when the color of the solution sharply changes from the color of the metal-XO complex to the color of the free indicator at that pH (typically yellow).

-

Record the volume of EDTA used and calculate the concentration of the metal ion.

Conclusion

The discovery and development of this compound by Körbl and Přibil marked a pivotal moment in the history of analytical chemistry. Its synthesis through the Mannich condensation provided a versatile and highly effective metallochromic indicator that has found enduring application in laboratories worldwide. While early challenges related to purity required the development of robust purification methods, the fundamental principles of its synthesis and mechanism of action have remained unchanged. This guide has provided a detailed overview of the early history, synthesis, properties, and experimental protocols for this compound, offering a valuable resource for both seasoned researchers and those new to the field. The continued use of this remarkable indicator is a testament to the ingenuity of its creators and its profound impact on the science of metal ion analysis.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. csun.edu [csun.edu]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Xylenol Orange: A Technical Guide to its Enduring Role in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylenol orange, a triphenylmethane dye, has been a cornerstone of analytical chemistry for decades. Its versatility as both a metallochromic and pH indicator has made it an indispensable tool in a wide array of applications, from classic complexometric titrations to modern spectrophotometric analyses. This technical guide provides an in-depth exploration of this compound's historical significance, its chemical properties, and its practical application in the laboratory, complete with detailed experimental protocols and quantitative data. Historically, commercial preparations of this compound have been known to have significant impurities, sometimes as low as 20% purity, containing substantial amounts of semi-xylenol orange and iminodiacetic acid; however, purities of up to 90% are now available.[1]

Historical Development

The story of this compound is intrinsically linked to the pioneering work of Czechoslovakian chemists in the mid-20th century. While the broader class of triphenylmethane dyes had been in use since the 19th century, the targeted synthesis of metallochromic indicators with enhanced sensitivity and selectivity was a key area of research. The development of this compound is credited to J. Körbl and R. Přibil in the 1950s. Their work focused on modifying the structure of existing indicators to create compounds with superior performance in complexometric titrations, a field that was rapidly advancing with the popularization of ethylenediaminetetraacetic acid (EDTA) as a titrant. The introduction of iminodiacetic acid groups into the cresol red backbone was a critical innovation that imparted to this compound its excellent metal-binding properties.

Chemical Properties and Mechanism of Action

This compound is a polyprotic molecule that can exist in various protonated forms depending on the pH of the solution. This property is fundamental to its dual role as a pH and metallochromic indicator.

As a pH Indicator: this compound exhibits a distinct color change from yellow in acidic media to reddish-purple in alkaline solutions. This transition occurs over a pH range of approximately 6.0 to 7.6.

As a Metallochromic Indicator: The iminodiacetic acid moieties in the this compound structure are powerful chelating agents that form stable, colored complexes with a wide variety of metal ions. The color of the metal-xylenol orange complex is typically reddish-purple. The fundamental principle behind its use in complexometric titrations is the displacement reaction. A less stable metal-indicator complex is titrated with a stronger chelating agent, most commonly EDTA. At the endpoint of the titration, the EDTA displaces the this compound from the metal ion, resulting in a sharp color change from the reddish-purple of the metal-indicator complex to the yellow of the free indicator in acidic solution. For this to occur, the metal-indicator complex must be less stable than the metal-EDTA complex.[2]

Quantitative Data

The stability of the metal-xylenol orange complex is a critical factor in its application. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Stability Constants (log K) of Metal-Xylenol Orange Complexes

| Metal Ion | log K | Conditions |

| Mg²⁺ | > Ca²⁺ > Sr²⁺ > Ba²⁺ | pH-metric study[3] |

| Zn²⁺ | - | Investigated as a model system[4][5] |

| Th⁴⁺ | - | Forms a 1:1 complex[6] |

| Alkaline Earth Metals | Forms 1:1 and 2:1 (metal:ligand) complexes | Aqueous solutions[4][7] |

| Al³⁺ | - | Forms ML, ML₂, MHL, and MH₂L complexes[3] |

Table 2: Optimal pH Ranges for Metal Titrations with this compound

| Metal Ion(s) | Optimal pH Range |

| Bismuth (Bi³⁺) | 1-3[7] |

| Bismuth (Bi³⁺) and Lead (Pb²⁺) mixture | Bi³⁺ at pH 2, then Pb²⁺ at pH 5[2] |

| Thorium (Th⁴⁺) | 2[8] |

| Thorium (Th⁴⁺) and Lanthanides (La³⁺, Nd³⁺, Gd³⁺) | Th⁴⁺ at pH 2, then Lanthanides at pH 5.5-5.9[8] |

| Zinc (Zn²⁺) | 5.5[9] |

| Lead (Pb²⁺) | 5.5[2] |

| Thorium (Th⁴⁺) | 4.9[10] |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

-

Weigh 0.1 g of this compound (tetrasodium salt).

-

Dissolve the powder in 100 mL of distilled or deionized water.

-

Stir until fully dissolved.

-

Filter the solution if any particulate matter is present.

-

Store in a well-stoppered bottle.

This solution is suitable for use in the following protocols.

Protocol 1: Complexometric Titration of Bismuth (III) with EDTA

This protocol is adapted for the determination of bismuth in over-the-counter stomach relief products.[11]

Reagents:

-

Standardized 0.01 M EDTA solution

-

0.5 M Nitric Acid

-

This compound indicator solution (0.1%)

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.15 g of the crushed caplet into a 250 mL Erlenmeyer flask.

-

Add 10.0 mL of 0.5 M nitric acid and swirl to dissolve.

-

Add 40 mL of deionized water.

-

Gently boil the solution for 15 minutes.

-

Cool the solution and add an additional 60 mL of deionized water. The pH should be approximately 1.5-1.6.

-

Add 3-5 drops of this compound indicator solution. The solution will turn red.

-

Titrate with the standardized 0.01 M EDTA solution until the color changes sharply from red to yellow.

-

Record the volume of EDTA used. The endpoint color should persist for at least 5 minutes.

-

Calculate the concentration of bismuth in the sample.

Protocol 2: Spectrophotometric Determination of Thorium (IV)

This protocol is based on the formation of the Th(IV)-xylenol orange complex.[6]

Reagents:

-

Stock solution of Thorium (IV) (e.g., 0.01 M Th(NO₃)₄)

-

This compound solution (concentration to be optimized, e.g., 1 x 10⁻⁴ M)

-

Urotropine-nitric acid buffer (pH 5.8)

-

Deionized water

Procedure:

-

Prepare a series of standard solutions of Thorium (IV) in the concentration range of 0-6.5 ppm.

-

To each standard, and to the unknown sample, in a 25 mL volumetric flask, add a fixed volume of the urotropine-nitric acid buffer to maintain the pH at 5.8.

-

Add a fixed volume of the this compound solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop. The time for maximum color development should be determined experimentally.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 510 nm for the Th(IV)-SXO complex, against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of thorium in the unknown sample from the calibration curve.

Visualizations

Logical Relationship in Complexometric Titration

Caption: Logical flow of a complexometric titration using this compound.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of a metal ion using this compound.

Conclusion

This compound remains a vital reagent in the analytical chemist's toolkit. Its sharp, distinct color changes, coupled with its ability to form stable complexes with a multitude of metal ions, ensure its continued relevance in both educational and professional laboratory settings. While newer, more sophisticated analytical techniques have emerged, the principles demonstrated by the use of this compound in complexometric and spectrophotometric methods provide a foundational understanding of metal-ligand chemistry that is as important today as it was at the time of its discovery. Further research to establish a comprehensive and standardized database of its stability constants with various metal ions under different conditions would be a valuable contribution to the field.

References

- 1. scribd.com [scribd.com]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. A potentiometeric study of protonation and complex formation of this compound with alkaline earth and aluminum ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation constants of alkaline-earth metal complexes with this compound and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Determination of trace amounts of thorium and lanthanides by successive titrations using Semi-xylenol Orange with spectrophotometric end-point indication - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. metrohm.com [metrohm.com]

- 11. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: Complexometric Titration Using Xylenol Orange

Introduction

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. This technique is highly effective for determining the concentration of various metal ions in a solution. Ethylenediaminetetraacetic acid (EDTA) is a versatile and widely used titrant because it forms stable, 1:1 complexes with most metal ions.[1] Xylenol Orange is a sensitive metallochromic indicator that provides a distinct color change at the endpoint for a variety of metal titrations in acidic conditions.[1][2]

Principle of Titration

This compound is an organic dye that forms a colored complex with metal ions, typically exhibiting a red or pink-violet hue.[3][4] The indicator-metal complex is less stable than the EDTA-metal complex. During the titration, EDTA is added to the sample solution containing the metal ions and the this compound indicator. EDTA, being a powerful chelating agent, first binds with the free metal ions.[5]

At the equivalence point, once all the free metal ions have been complexed by EDTA, the EDTA begins to sequester the metal ions from the indicator-metal complex.[5] This displacement frees the indicator, resulting in a sharp and clear color change from red/pink-violet to yellow, which signals the titration endpoint.[3][4] The reaction is pH-dependent, and controlling the pH is crucial for accurate results.[6]

Applications

This compound is a versatile indicator suitable for the determination of numerous polyvalent metal ions, particularly in acidic media (pH 2-6).[1][2] It is frequently employed in pharmaceutical analysis, environmental testing, and quality control for quantifying metals such as:

Experimental Protocols

Reagent and Solution Preparation

Proper preparation of reagents is critical for the accuracy of the titration.

| Reagent/Solution | Preparation Protocol | Notes |

| 0.05 M EDTA Standard Solution | Dry the primary standard disodium edetate (Na₂EDTA·2H₂O) at 80°C for 2 hours. Accurately weigh the required amount, dissolve in deionized water, and dilute to the final volume in a volumetric flask. | Standardize against a primary standard zinc solution. |

| This compound Indicator Solution | Dissolve 0.1 g of this compound (tetrasodium salt) in 100 mL of deionized water.[3][16] Filter if necessary. | The solution is stable. Store in a well-sealed container. Commercial preparations can be impure; high-purity grades are recommended.[17] |

| Buffer Solutions | pH 1.0-2.0: Use dilute Nitric Acid (HNO₃) to adjust the pH.[1] pH 5.0-6.0: Prepare an acetate buffer or use hexamethylenetetramine (hexamine).[1][18] | The choice of buffer depends on the metal ion being analyzed. |

| Standard Metal Solutions (for back titration) | Prepare 0.05 M solutions of Zinc Sulfate (ZnSO₄) or Lead Nitrate (Pb(NO₃)₂). | These should be standardized against the 0.05 M EDTA solution. |

General Protocol for Direct Titration (e.g., Determination of Zinc)

This method is suitable for metals that react quickly with EDTA.

-

Sample Preparation: Accurately pipette a known volume of the sample solution containing the metal ion (e.g., Zinc) into a 250 mL Erlenmeyer flask. Dilute with ~50 mL of deionized water.

-

pH Adjustment: Add a buffer solution to adjust and maintain the pH within the optimal range for the metal being titrated. For Zinc, use a hexamine or acetate buffer to maintain the pH between 5.0 and 6.0.[18]

-

Indicator Addition: Add 3-4 drops of the this compound indicator solution. The solution will turn a pink-violet or red color.[1][6]

-

Titration: Titrate the sample with the standardized 0.05 M EDTA solution. Swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the solution color makes a sharp transition from pink-violet to a clear yellow.[1][9] Record the volume of EDTA used.

-

Calculation: Calculate the concentration of the metal ion using the stoichiometry of the EDTA-metal reaction (1:1).

General Protocol for Back Titration (e.g., Determination of Aluminum)

This method is used for metals that react slowly with EDTA or when a sharp endpoint is not achievable through direct titration.

-